Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate
Description
Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with an ethyl carboxylate group and at position 4 with a 3-(trifluoromethyl)benzoyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, though specific applications remain under investigation .
Properties
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-2-21-13(20)11-10(7-22-18-11)12(19)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGCTTSMGKTGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis remains a foundational method for constructing 1,2-oxazole derivatives. This two-step protocol involves:
- Acylation of β-ketoamides : A β-ketoamide precursor bearing the 3-(trifluoromethyl)benzoyl group is prepared via condensation of ethyl 3-amino-4-oxopent-2-enoate with 3-(trifluoromethyl)benzoyl chloride.
- Cyclodehydration : Treatment with polyphosphoric acid (PPA) at 100–120°C induces intramolecular cyclization, yielding the oxazole ring (Fig. 1A).
Key Data :
Fischer Oxazole Synthesis
The Fischer method employs α-hydroxyketones and hydroxylamine derivatives. For this compound:
- Oxime Formation : Ethyl 3-(3-(trifluoromethyl)benzoyl)-2-hydroxypropanoate reacts with hydroxylamine hydrochloride in ethanol.
- Cyclization : Concentrated HCl catalyzes cyclodehydration at 80°C to form the oxazole (Fig. 1B).
Advantages :
Green Chemistry Innovations
Ultrasound-Assisted Synthesis
Singh et al. demonstrated that ultrasound irradiation (40 kHz) accelerates oxazole formation by enhancing mass transfer. A one-pot protocol was adapted for this compound:
- Reagents : Ethyl glycinate, 3-(trifluoromethyl)benzoyl chloride, and ammonium acetate in a choline chloride/urea deep eutectic solvent (DES).
- Conditions : 65°C, 30 min under ultrasound.
Performance Metrics :
- Yield : 78% (vs. 55% conventional)
- Reaction Time : Reduced by 75%
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C) enables rapid cyclodehydration. A representative procedure involves:
- Mixing ethyl 3-amino-4-(3-(trifluoromethyl)benzoyl)but-2-enoate with PPA.
- Irradiating for 15 min in a sealed vessel (Fig. 2C).
Benefits :
- Yield : 82%
- Energy Efficiency : 60% reduction in energy consumption vs. conventional heating
Catalytic Methods for Enhanced Selectivity
Copper-Catalyzed Cross-Coupling
A Pd/Cu bimetallic system enables direct arylation of preformed oxazole intermediates (Fig. 3A):
- Substrate : Ethyl 4-iodo-1,2-oxazole-3-carboxylate
- Coupling Partner : 3-(Trifluoromethyl)phenylboronic acid
- Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Solvent : Dimethoxyethane (DME), 80°C
Outcomes :
- Yield : 85%
- Regioselectivity : >99% at C4
Silver-Mediated Cycloisomerization
Silver triflate (AgOTf) catalyzes the cycloisomerization of propargyl amides to oxazoles. Adapted for this target:
- Substrate : Ethyl 3-(3-(trifluoromethyl)benzoyl)propiolate
- Conditions : AgOTf (5 mol%), DCM, rt, 2 h
Efficiency :
- Yield : 88%
- Functional Group Tolerance : Compatible with ester and trifluoromethyl groups
Industrial-Scale Production Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce new substituents to the benzoyl or oxazole moieties.
Scientific Research Applications
Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Oxazole vs. Isoxazole Derivatives
- Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate (CAS 303997-10-6): Structural Differences: Replaces the 1,2-oxazole with a 1,2-isoxazole ring and introduces an amino group at position 3. The amino group may enhance solubility or serve as a site for derivatization .
Oxazole vs. Oxadiazole Derivatives
- 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide: Structural Differences: Replaces oxazole with a 1,2,4-oxadiazole core and incorporates a pyrazine ring. The pyrazine ring may enhance π-π stacking interactions .
Oxazole vs. Triazole Derivatives
- Ethyl 2,5-diphenyl-2H-1,2,3-triazole-4-carboxylate (S1) :
Substituent Variations
Trifluoromethylbenzoyl Modifications
- Ethyl 5-cyclopropyl-4-[2-(methanesulfonyl)-4-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate: Structural Differences: Adds a cyclopropyl group at position 5 and a methanesulfonyl group at the benzoyl’s para position. Functional Impact: The sulfonyl group increases acidity and may enhance binding to sulfhydryl-containing proteins.
Ester vs. Amide Derivatives
- Impurity F(EP) : A benzamide derivative with a methyl-2-[3-(trifluoromethyl)phenyl]ethyl group.
- Structural Differences : Replaces the ethyl carboxylate with a benzamide.
- Functional Impact : Amides generally exhibit higher metabolic stability but lower solubility compared to esters, impacting bioavailability .
Biological Activity
Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate is a synthetic compound that belongs to the class of oxazole derivatives. Its unique structure, characterized by a trifluoromethyl group and an oxazole ring, suggests potential biological activity. This article explores its biological activity, including mechanisms of action, interaction with molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C12H10F3N2O3, and it features a trifluoromethyl group attached to a benzoyl moiety linked to an oxazole ring. This configuration enhances its lipophilicity, facilitating membrane penetration and biological interactions.
The mechanism of action for this compound involves several key processes:
- Interaction with Enzymes and Receptors : The oxazole ring can modulate enzyme activity by interacting with active sites or allosteric sites on various proteins.
- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, enhancing its bioavailability and potential efficacy in biological systems.
- Target Pathways : Specific molecular pathways affected by this compound include those involved in inflammation and cellular signaling, although further research is needed to elucidate exact targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:
- In Vitro Studies : Compounds with oxazole rings have shown moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:
- Human Carbonic Anhydrase Inhibition : Similar structures have been documented as inhibitors of human carbonic anhydrase II (hCA II), suggesting potential applications in treating conditions related to acid-base balance .
Case Study 1: Anti-inflammatory Potential
A study investigated the anti-inflammatory effects of derivatives similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in cell models treated with these compounds. The study highlighted that modifications to the trifluoromethyl group could enhance anti-inflammatory potency.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of oxazole derivatives. The findings suggested that certain compounds could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. This compound was included in this analysis due to its structural similarities.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
Q & A
Q. What are the standard synthetic routes for Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate?
Answer: The compound is typically synthesized via multi-step protocols involving:
- Benzoylation : Reacting oxazole precursors (e.g., ethyl oxazole-3-carboxylate derivatives) with 3-(trifluoromethyl)benzoyl chloride under reflux conditions in anhydrous solvents like ethanol or dichloromethane .
- Catalytic steps : Acid catalysts (e.g., glacial acetic acid) or bases (e.g., triethylamine) are used to facilitate condensation or cyclization reactions .
- Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethyl acetate/cyclohexane mixtures ensures high purity .
Key Data : Yields vary (35–89%) depending on reaction conditions and intermediates .
Q. How is the compound characterized to confirm structural integrity?
Answer: Critical characterization methods include:
- NMR spectroscopy : H and C NMR identify substituents (e.g., trifluoromethyl peaks at δ ~120–125 ppm in F NMR) and ester/oxazole moieties .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 496.2 for related analogs) and fragmentation patterns .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings, as seen in analogs .
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Answer: Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates, as seen in benzoylation reactions .
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .
- Temperature control : Reflux at 80–100°C for 4–6 hours balances reaction rate and side-product formation .
Data Contradictions : Lower yields (e.g., 35% in some protocols ) may arise from incomplete purification; flash chromatography or preparative HPLC can address this .
Q. What methodologies are used to evaluate the biological activity of this compound?
Answer:
- In vitro assays : Screen for antimicrobial or anticancer activity via MIC (minimum inhibitory concentration) or MTT assays using cell lines .
- Structure-activity relationship (SAR) : Modify the oxazole core or trifluoromethylbenzoyl group to assess potency changes .
- Molecular docking : Predict binding affinity to targets (e.g., enzymes like cyclooxygenase) using software like AutoDock .
Q. How can computational modeling guide the design of analogs with improved stability?
Answer:
Q. What are the key stability challenges for this compound under experimental conditions?
Answer:
- Hydrolysis : The ester group is prone to hydrolysis in aqueous media; store in anhydrous solvents (e.g., DMSO) at -20°C .
- Thermal degradation : Avoid prolonged heating >100°C; use inert atmospheres (N) during synthesis .
- Light sensitivity : Protect from UV light to prevent photodegradation of the benzoyl group .
Q. How can alternative heterocyclic cores (e.g., oxadiazole, isoxazole) impact the compound’s properties?
Answer:
- Oxadiazole analogs : Improve metabolic stability due to reduced ring strain compared to oxazole .
- Isoxazole derivatives : Enhance π-π stacking with biological targets but may reduce solubility .
Data : Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (CAS 625120-13-0) shows similar reactivity but distinct pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
